molecular formula C16H22N4O2S B8043014 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine

4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine

Cat. No.: B8043014
M. Wt: 334.4 g/mol
InChI Key: NPUFNKTUDURXSM-UHFFFAOYSA-N
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Description

4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine is an organic compound with a complex structure that includes both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine typically involves multiple steps. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For example, the synthesis might start with the reaction of a dimethylamino-substituted benzene derivative with a sulfonyl chloride in the presence of a base to form the sulfonylated intermediate. This intermediate can then be further reacted with an amine to introduce the amino groups .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be designed to be as cost-effective and efficient as possible.

Chemical Reactions Analysis

Types of Reactions

4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups would yield nitro-substituted derivatives, while reduction of the sulfonyl group would yield sulfide derivatives.

Scientific Research Applications

4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form various types of chemical bonds and interactions, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)phenyldiphenylphosphine
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Compared to similar compounds, 4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-19(2)15-7-5-11(9-13(15)17)23(21,22)12-6-8-16(20(3)4)14(18)10-12/h5-10H,17-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUFNKTUDURXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N(C)C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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